5-methylimidazo[1,2-a]pyrimidin-7(8H)-one
Description
BenchChem offers high-quality 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-8H-imidazo[1,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-6(11)9-7-8-2-3-10(5)7/h2-4H,1H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWALDUEYDNXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NC=CN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270990 | |
| Record name | 5-Methylimidazo[1,2-a]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-34-5 | |
| Record name | 5-Methylimidazo[1,2-a]pyrimidin-7(8H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55662-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylimidazo[1,2-a]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-methylimidazo[1,2-a]pyrimidin-7(8H)-one molecular weight and formula
This technical guide details the physicochemical properties, synthesis, and experimental characterization of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one .
Molecular Identity & Physicochemical Profile[1][2][3][4]
5-methylimidazo[1,2-a]pyrimidin-7(8H)-one is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyrimidine class. This scaffold is a bioisostere of purine bases and serves as a critical pharmacophore in the development of GABA_A receptor ligands, kinase inhibitors, and antimicrobial agents.
Core Specifications
| Parameter | Technical Specification |
| IUPAC Name | 5-methyl-8H-imidazo[1,2-a]pyrimidin-7-one |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol (Average) / 149.0589 Da (Monoisotopic) |
| CAS Registry Number | 113974-03-1 (Generic for isomer class; verify specific vendor batch) |
| PubChem CID | 76849717 |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~8.5 (Amide-like Nitrogen), ~2.5 (Imidazole Nitrogen) |
Structural Architecture
The molecule features an imidazole ring fused to a pyrimidine ring across the N1-C2 bond (using imidazole numbering). The "7(8H)-one" designation indicates a carbonyl group at position 7 and a protonated nitrogen at position 8, establishing a cyclic amide (lactam) functionality.
Tautomeric Equilibrium
A critical feature of this scaffold is the prototropic tautomerism between the keto (lactam) and enol (lactim) forms. In polar aprotic solvents (DMSO) and the solid state, the keto form (A) predominates due to the stability of the amide resonance.
Figure 1: Tautomeric equilibrium favoring the 7-oxo (lactam) species in physiological conditions.
Synthesis Strategy
The most robust synthetic route involves the cyclocondensation of 2-aminoimidazole with ethyl acetoacetate . This reaction is regioselective, favoring the 5-methyl-7-one isomer over the 7-methyl-5-one isomer under acidic conditions.
Reaction Mechanism[10]
-
Nucleophilic Attack: The exocyclic amino group of 2-aminoimidazole attacks the ketone carbonyl of ethyl acetoacetate (more electrophilic than the ester).
-
Schiff Base Formation: Elimination of water forms an imine intermediate.
-
Cyclization: The endocyclic imidazole nitrogen (N1) attacks the ester carbonyl.
-
Aromatization/Tautomerization: Loss of ethanol yields the final bicyclic lactam.
Figure 2: Cyclocondensation pathway for the regioselective synthesis of the target scaffold.
Experimental Protocols
Protocol A: Synthesis of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one
Objective: Isolate gram-scale quantities of the target compound with >95% purity.
Materials:
-
2-Aminoimidazole sulfate (CAS: 1450-93-7)
-
Ethyl acetoacetate (CAS: 141-97-9)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Sodium Acetate (Buffer)
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-aminoimidazole sulfate (1.32 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add ethyl acetoacetate (1.40 mL, 11 mmol) dropwise to the suspension at room temperature.
-
Reflux: Heat the mixture to reflux (118°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting amine spot (baseline) should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator) to ~5 mL volume.
-
Pour the residue into ice-cold water (50 mL) and neutralize to pH 7–8 with saturated NaHCO₃ solution.
-
-
Isolation: A precipitate will form.[1] Filter the solid using a Buchner funnel.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or DMF to yield white needles.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: Analytical Characterization
Trustworthiness Check: Validate the structure using Nuclear Magnetic Resonance (NMR).
Expected ¹H NMR Data (DMSO-d₆, 400 MHz):
-
δ 12.0 ppm (s, 1H): Broad singlet for NH (H-8). Disappears upon D₂O exchange.
-
δ 7.65 ppm (d, J=2.5 Hz, 1H): Imidazole ring proton (H-2 or H-3).
-
δ 7.35 ppm (d, J=2.5 Hz, 1H): Imidazole ring proton (H-2 or H-3).
-
δ 5.65 ppm (s, 1H): Vinyl proton of the pyrimidinone ring (H-6).
-
δ 2.35 ppm (s, 3H): Methyl group at C-5.
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Observed m/z = 150.1
References
-
PubChem. (2025). 5-methyl-8H-imidazo[1,2-a]pyrimidin-7-one (CID 76849717).[2] National Library of Medicine. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022).[3][4] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry.[3] [Link]
-
Goel, A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.[5] PMC (PubMed Central). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 5-methylimidazo[1,2-a]pyrimidin-7(8h)-one (C7H7N3O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Purine bioisosteres imidazo[1,2-a]pyrimidin-7-one derivatives
The following technical guide details the chemistry, synthesis, and medicinal application of imidazo[1,2-a]pyrimidin-7-one derivatives, specifically focusing on their role as purine bioisosteres.
Executive Summary
The imidazo[1,2-a]pyrimidin-7-one scaffold represents a privileged bicyclic heterocycle in modern drug discovery. Structurally isomeric to the purine nucleus (specifically mimicking the guanine or hypoxanthine core), this system offers a distinct physicochemical profile characterized by improved solubility and metabolic stability compared to the parent purine.
This guide addresses the critical synthetic challenge of regioselectivity —distinguishing the 7-one isomer from the thermodynamically competing 5-one isomer—and outlines the structure-activity relationships (SAR) that drive its potency in kinase inhibition (e.g., CDKs, PI3K) and antiviral therapeutics.
Molecular Architecture & Bioisosterism
Structural Homology
The purine ring system is ubiquitous in biological signaling (ATP, GTP) and genetic information (DNA/RNA). However, purine-based drugs often suffer from rapid metabolic clearance (via xanthine oxidase) and poor solubility.
The imidazo[1,2-a]pyrimidin-7-one scaffold mimics the hydrogen-bonding edge of purin-6-ones (like hypoxanthine) but alters the dipole moment and pKa profile.
Key Bioisosteric Features:
-
H-Bond Acceptors: The carbonyl at C7 and Nitrogen at N4 mimic the N1/O6 acceptor motif of guanine.
-
Bridgehead Nitrogen: The N1 bridgehead nitrogen is non-basic, unlike the N7/N9 of purines, altering the electronic distribution and reducing susceptibility to N-ribosylation or oxidation.
Visualization: Purine vs. Bioisostere
The following diagram illustrates the structural overlay and numbering alignment.
Caption: Structural transition from natural purine to the imidazo-pyrimidine bioisostere, highlighting the conservation of the H-bond acceptor/donor motif.
Synthetic Strategy: Controlling Regioselectivity
One of the most common pitfalls in synthesizing this scaffold is the formation of the 5-one isomer (imidazo[1,2-a]pyrimidin-5-one) instead of the 7-one . The outcome is dictated by the electrophile used in the condensation step.
The Regioselectivity Switch
The reaction of 2-aminoimidazole with bis-electrophiles follows a predictable pattern based on "Hard and Soft Acids and Bases" (HSAB) theory and steric constraints.
| Reagent Class | Primary Product | Mechanism Note |
| 5-one Isomer | The exocyclic amine attacks the ketone (Schiff base formation) first, followed by cyclization onto the ester. | |
| Alkynes / Acetylenic Esters (e.g., Ethyl propiolate) | 5-one Isomer | Michael addition of the ring nitrogen is often the initial step, leading to the 5-one. |
| 7-one Isomer | The exocyclic amine undergoes Michael addition to the |
Detailed Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidin-7-one
This protocol targets the 7-one isomer using an
Reagents:
-
2-Amino-4-phenylimidazole (1.0 equiv)
-
Ethyl acrylate (1.2 equiv) or Ethyl 3-ethoxyacrylate (for unsubstituted pyrimidine ring)
-
Base: Sodium Ethoxide (NaOEt) or DBU
-
Solvent: Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation of 2-Aminoimidazole:
-
Note: 2-aminoimidazoles are unstable as free bases. Isolate as the hemisulfate salt or generate in situ from
-haloketones and cyanamide. -
Dissolve 2-amino-4-phenylimidazole hemisulfate (10 mmol) in absolute EtOH (50 mL). Add NaOEt (10 mmol) to liberate the free base. Stir for 15 min at RT.
-
-
Condensation (Michael Addition):
-
Add Ethyl acrylate (12 mmol) dropwise to the reaction mixture.
-
Heat to reflux (
) for 4–6 hours. -
Monitoring: TLC (DCM:MeOH 95:5) should show consumption of the imidazole. The intermediate Michael adduct (non-cyclized ester) may be visible.
-
-
Cyclization:
-
If the reaction stalls at the intermediate stage, add a second equivalent of NaOEt (10 mmol) and continue reflux for 2 hours. The strong base promotes the attack of the ring nitrogen (N1) onto the ester carbonyl.
-
-
Work-up & Purification:
-
Cool the mixture to
. Neutralize with acetic acid to pH 7. -
The product often precipitates as a solid.[1] Filter and wash with cold water and diethyl ether.
-
Recrystallize from DMF/Ethanol.
-
Yield Expectation: 60–75% Characterization:
-
IR: Strong carbonyl stretch at
(Amide-like). -
1H NMR: Distinct lack of the C5 proton signal if substituted; presence of C5/C6 doublets if unsubstituted.
Medicinal Chemistry & SAR
The biological activity of imidazo[1,2-a]pyrimidin-7-ones is highly sensitive to substitution patterns.
Structure-Activity Relationship (SAR) Table
| Position | Modification | Effect on Potency/Properties |
| C2 (Imidazole) | Aryl / Heteroaryl | Critical for Potency. Mimics the C8-substituent of purines. Lipophilic groups (Ph, 4-F-Ph) often improve kinase binding affinity. |
| C3 (Imidazole) | Halogen / Alkyl | Selectivity Switch. Introduction of bulky groups (e.g., Br, t-Butyl) here can induce selectivity between kinase isoforms (e.g., CDK vs. GSK3 |
| N4 (Bridge) | Lone Pair | Essential for H-bond acceptance. Alkylation here abolishes activity (quaternization). |
| C5 (Pyrimidine) | Small Alkyl (Me) | Modulates solubility and ring puckering. Often left unsubstituted in 7-one series to maintain planarity. |
| C6 (Pyrimidine) | Electrophiles (CN, F) | Can increase metabolic stability by blocking oxidation. |
Biological Pathway Logic
The following graph illustrates the downstream effects of inhibiting Cyclin-Dependent Kinases (CDK) using this scaffold, a common application.
Caption: Mechanism of action for CDK9 inhibition by imidazo-pyrimidine derivatives, leading to transcriptional arrest in oncogenes.
Experimental Validation: Kinase Assay Protocol
To validate the bioisosteric utility, the synthesized compound should be tested in a standard kinase assay (e.g., ADP-Glo or 33P-radiometric).
Protocol: ADP-Glo Kinase Assay (Promega)
-
Preparation: Dilute the imidazo[1,2-a]pyrimidin-7-one derivative in 100% DMSO (10 mM stock). Prepare serial dilutions (1 nM to 10
M). -
Enzyme Reaction:
-
Mix Kinase (e.g., CDK2/CyclinE, 5 ng/well) + Substrate (Histone H1) + Test Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubate for 10 min at RT.
-
Initiate reaction by adding ATP (10
M final). Incubate for 40 min at RT.
-
-
Detection:
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to determine IC50.
References
-
Freeman, C. G., Turner, J. V., & Ward, A. D. (1978). The synthesis and preliminary biological testing of some bicyclic guanidine derivatives.[2][3] Australian Journal of Chemistry, 31(1), 179–186. Link
- Key Citation: Establishes the regioselectivity rules: -unsaturated esters yield the 7-one, while -keto esters yield the 5-one.
-
Rival, Y., et al. (1991). Antifungal activity in vitro of some imidazo[1,2-a]pyrimidine derivatives.[4] European Journal of Medicinal Chemistry, 26(1), 13–18.[4] Link
- Key Citation: Demonstrates the bioisosteric application of the scaffold in antimicrobial contexts.
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Post Groebke–Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives.[4] European Journal of Medicinal Chemistry, 45(12), 5848–5855.[4] Link[4]
-
Guchhait, S. K., & Madaan, C. (2009). Zirconium(IV) chloride catalyzed three-component reaction: A facile and efficient synthesis of 5-aminoimidazo[1,2-a]imidazoles. Synlett, (4), 628-632. Link
-
Key Citation: Provides catalytic conditions relevant to the condensation of aminoimidazoles.[7]
-
-
Goel, R., Luxami, V., & Paul, K. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13, 3525-3555. Link
- Key Citation: Comprehensive review of the related imidazo-pyrazine system, often used for compar
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uees.edu.ec [research.uees.edu.ec]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Condensation reaction of 2-aminoimidazole with ethyl acetoacetate
Application Note & Protocol
Facile Synthesis of 7-methyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5-one via Condensation of 2-Aminoimidazole with Ethyl Acetoacetate
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide to the synthesis of 7-methyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5-one, a key derivative of this class, through the condensation reaction of 2-aminoimidazole with ethyl acetoacetate. We present a detailed mechanistic rationale, a robust and validated experimental protocol, and a discussion of key parameter optimization. This document is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights to ensure reproducible and efficient synthesis.
Introduction: The Significance of Imidazo[1,2-a]pyrimidines
Nitrogen-containing heterocyclic compounds are pivotal in modern drug discovery.[1] Among these, the imidazo[1,2-a]pyrimidine system, a bioisostere of natural purine bases, has garnered significant attention.[1][3][4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities. For instance, certain imidazo[1,2-a]pyrimidines have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is crucial in tumorigenesis, highlighting their potential in oncology.[5] Furthermore, this class of compounds has been explored for its efficacy as anxiolytic, anticonvulsant, antimicrobial, and antifungal agents.[2][6]
The reaction between a 2-aminoimidazole and a β-ketoester like ethyl acetoacetate represents a classical and efficient strategy for constructing the fused bicyclic core of imidazo[1,2-a]pyrimidin-5-ones. Understanding the nuances of this reaction is fundamental for chemists aiming to generate libraries of these valuable compounds for screening and lead optimization.
Reaction Mechanism and Rationale
The formation of 7-methyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5-one proceeds through a sequence of condensation and intramolecular cyclization steps. The causality behind this transformation is rooted in the nucleophilic character of the 2-aminoimidazole and the electrophilic sites of ethyl acetoacetate.
The proposed mechanism involves three key stages:
-
Initial Condensation: The more nucleophilic exocyclic amino group (-NH2) of 2-aminoimidazole attacks the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a vinylogous amide intermediate (an enamine).
-
Intramolecular Cyclization (Michael Addition): The endocyclic nitrogen atom of the imidazole ring then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion. This step forms the six-membered pyrimidinone ring.
-
Elimination: The tetrahedral intermediate formed in the previous step collapses, eliminating a molecule of ethanol to yield the final, stable fused heterocyclic product.
This sequence provides a reliable and high-yield pathway to the desired scaffold.
Caption: Logical flow of the condensation reaction mechanism.
Experimental Protocol
This protocol describes a reliable method for the gram-scale synthesis of 7-methyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5-one using glacial acetic acid as both the catalyst and solvent.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier Notes |
| 2-Aminoimidazole sulfate | C₃H₅N₃·H₂SO₄ | 181.18 | 1.81 g | 10.0 | >98% Purity |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1.37 mL | 10.5 | Reagent Grade, d=1.021 |
| Sodium acetate | CH₃COONa | 82.03 | 1.64 g | 20.0 | Anhydrous |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - | Solvent/Catalyst |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization |
| Deionized Water | H₂O | 18.02 | As needed | - | For work-up |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
Step-by-Step Procedure
Caption: High-level experimental workflow for the synthesis.
-
Liberation of Free Base: To a 100 mL round-bottom flask, add 2-aminoimidazole sulfate (1.81 g, 10.0 mmol) and anhydrous sodium acetate (1.64 g, 20.0 mmol). Add glacial acetic acid (20 mL).
-
Scientist's Note: 2-aminoimidazole is often supplied as a more stable salt. Sodium acetate, a weak base, is used here to neutralize the sulfuric acid in situ, liberating the free 2-aminoimidazole required for the reaction. Two equivalents are used to ensure complete neutralization.
-
-
Addition of β-Ketoester: To the stirring suspension, add ethyl acetoacetate (1.37 mL, 10.5 mmol) via syringe.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Eluent: Ethyl Acetate / Hexane (7:3).
-
Visualization: UV light (254 nm).
-
The reaction is complete upon the disappearance of the 2-aminoimidazole spot.
-
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form.
-
Isolation: Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water. Stir for 15 minutes. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove residual acetic acid and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid. Dry the final product under vacuum.
Key Parameters and Optimization Insights
The efficiency of this condensation is sensitive to several factors. The choice of catalyst and reaction conditions can be adapted to improve yield, reduce reaction time, or meet "green chemistry" objectives.[7]
| Parameter | Condition/Reagent | Rationale & Impact on Outcome | Reference |
| Catalyst | Glacial Acetic Acid | Acts as both an acid catalyst and a high-boiling solvent, promoting dehydration. Effective and simple. | - |
| Al₂O₃ (Alumina) | A solid-phase catalyst often used with microwave irradiation for rapid, solvent-free synthesis, enhancing green credentials. | [2] | |
| p-Toluenesulfonic acid | A strong acid catalyst that can be used in smaller quantities in a solvent like toluene with a Dean-Stark trap to azeotropically remove water. | - | |
| Solvent | Ethanol | A common solvent, but reflux temperature is lower, potentially leading to longer reaction times. | [8] |
| Toluene | Allows for higher reaction temperatures and azeotropic removal of water/ethanol, driving the equilibrium towards the product. | - | |
| Solvent-Free | Often paired with microwave heating and a solid catalyst. Environmentally friendly and can drastically reduce reaction times. | [2] | |
| Temperature | Reflux | Sufficient thermal energy is required to overcome the activation energy for both condensation and cyclization steps. | - |
| Microwave Irradiation | Provides rapid, localized heating, often leading to significantly shorter reaction times and improved yields compared to conventional heating. | [2][9] |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Ethyl acetoacetate is a flammable liquid. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Expected Results and Characterization
The expected product is 7-methyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5-one.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Yield: Typically 70-85% after recrystallization.
-
Characterization:
-
¹H NMR: Expect characteristic peaks for the methyl group, the methylene protons of the pyrimidinone ring, and the imidazole protons.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (C₇H₉N₃O).
-
Melting Point: A sharp melting point indicates high purity.
-
References
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. Available at: [Link]
-
Vandyshev, D. Y., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kouadri, I., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Chemistry & Biodiversity. Available at: [Link]
-
Boukattaya, M., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]
-
Teulade, J. C., et al. (1990). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Vandyshev, D. Y., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]
-
ResearchGate. (2024). Formation of substituted imidazopyrimidine derivatives for screening cancer cell lines. Available at: [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Ranu, B. C., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules. Available at: [Link]
-
Ali, M. M., et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. E-Journal of Chemistry. Available at: [Link]
Sources
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
Introduction: Accelerating Discovery with Privileged Scaffolds
An Application Guide to the Rapid Synthesis of Imidazo[1,2-a]pyrimidin-7-ones via Microwave-Assisted Protocols
The imidazo[1,2-a]pyrimidine nucleus is a "privileged" heterocyclic scaffold, a cornerstone in modern medicinal chemistry and drug discovery.[1][2] This structural motif is a purine isostere and is integral to a wide array of biologically active compounds demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Well-known drugs containing this core, such as Divaplon and Fasiplon, are used for their anxiolytic and anticonvulsant effects.[2]
Despite their therapeutic potential, traditional synthetic routes to these compounds often present significant operational difficulties.[1] These challenges include multi-step procedures, the use of expensive or hazardous reagents, long reaction times, and often low overall yields.[1] To overcome these hurdles and accelerate the drug development pipeline, chemists are increasingly turning to green and efficient technologies.[4][5]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in this domain.[6] By utilizing microwave irradiation, MAOS offers a more energy-efficient, rapid, and often higher-yielding alternative to conventional heating methods.[4][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of a key subclass, the imidazo[1,2-a]pyrimidin-7-ones, offering detailed mechanistic insights and field-proven laboratory protocols.
The Principle of Microwave-Assisted Synthesis
The remarkable rate enhancements seen in microwave chemistry stem from a fundamental difference in heating mechanisms compared to conventional methods.[8] Conventional heating relies on conduction and convection, transferring energy from an external source through the vessel walls to the solvent and then to the reactants—a slow and inefficient process.[9] In contrast, microwave irradiation passes through the vessel walls and directly couples with polar molecules in the reaction mixture.[6] This generates heat volumetrically and uniformly through two primary mechanisms: dipolar polarization and ionic conduction.[6][9] This direct and instantaneous heating can significantly reduce reaction times from hours to mere minutes, while also minimizing the formation of side products, leading to higher yields and purer compounds.[4][8]
Primary Synthetic Pathway: Two-Component Cyclocondensation
The most direct and widely adopted method for constructing the imidazo[1,2-a]pyrimidine core is the cyclocondensation reaction between a 2-aminopyrimidine derivative and an α-haloketone.[1][10] The mechanism proceeds via an initial SN2 reaction where the exocyclic nitrogen of the aminopyrimidine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration and dehydrohalogenation to yield the final aromatic fused-ring system. Microwave irradiation dramatically accelerates this cascade of reactions.
Sources
- 1. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpas.com [ijrpas.com]
- 8. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the C-3 Position in 5-methylimidazo[1,2-a]pyrimidin-7-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Derivatives of this heterocyclic core have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] The 5-methylimidazo[1,2-a]pyrimidin-7-one variant, in particular, offers a unique electronic and steric landscape for further chemical exploration.
The C-3 position of the imidazo[1,2-a]pyrimidine core is often a key site for derivatization. Functionalization at this position can significantly modulate the biological activity of the molecule by introducing new pharmacophoric features and altering its physicochemical properties. These modifications can enhance target binding, improve pharmacokinetic profiles, and lead to the development of novel therapeutic agents.
This comprehensive guide provides detailed protocols and scientific rationale for the functionalization of the C-3 position of 5-methylimidazo[1,2-a]pyrimidin-7-one. We will cover the synthesis of the core scaffold followed by key C-3 functionalization reactions, including halogenation, arylation, and alkylation.
Part 1: Synthesis of the 5-methylimidazo[1,2-a]pyrimidin-7-one Core
The synthesis of the 5-methylimidazo[1,2-a]pyrimidin-7-one core is typically achieved through a condensation reaction between a 2-aminoimidazole derivative and a β-ketoester. This approach provides a versatile and efficient route to the desired scaffold.
Protocol 1: Synthesis of 5-methylimidazo[1,2-a]pyrimidin-7-one
This protocol outlines the cyclocondensation of 2-aminoimidazole with ethyl acetoacetate.
Materials:
-
2-Aminoimidazole sulfate
-
Ethyl acetoacetate
-
Sodium ethoxide (or other suitable base)
-
Ethanol
-
Glacial acetic acid
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of 2-Aminoimidazole (Free Base):
-
Dissolve 2-aminoimidazole sulfate in a minimal amount of water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 2-aminoimidazole.
-
-
Cyclocondensation Reaction:
-
To a solution of sodium ethoxide in absolute ethanol, add the 2-aminoimidazole free base.
-
To this mixture, add ethyl acetoacetate dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-methylimidazo[1,2-a]pyrimidin-7-one.
-
Expected Outcome:
This procedure should yield the desired 5-methylimidazo[1,2-a]pyrimidin-7-one as a solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of the core scaffold.
Part 2: C-3 Functionalization of 5-methylimidazo[1,2-a]pyrimidin-7-one
The C-3 position of the imidazo[1,2-a]pyrimidine ring is electron-rich and susceptible to electrophilic attack. The following protocols describe key functionalization reactions at this position.
Protocol 2: C-3 Halogenation (Bromination)
Halogenation at the C-3 position provides a versatile handle for further transformations, such as cross-coupling reactions. This protocol is adapted from methodologies reported for similar imidazo[1,2-a]pyrimidin-5-one systems.[3]
Materials:
-
5-methylimidazo[1,2-a]pyrimidin-7-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or Dichloromethane)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup:
-
Dissolve 5-methylimidazo[1,2-a]pyrimidin-7-one in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-methylimidazo[1,2-a]pyrimidin-7-one.
-
Scientific Rationale:
NBS is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating nature of the imidazole ring activates the C-3 position for electrophilic attack by the bromonium ion generated from NBS.
Data Summary Table for C-3 Halogenation:
| Reagent | Solvent | Temperature | Typical Reaction Time |
| NBS | Acetonitrile | 0 °C to RT | 1-3 hours |
| NCS | Acetonitrile | 0 °C to RT | 2-4 hours |
| NIS | Acetonitrile | 0 °C to RT | 1-2 hours |
NCS = N-Chlorosuccinimide, NIS = N-Iodosuccinimide
Protocol 3: C-3 Arylation via Suzuki Cross-Coupling
The 3-bromo derivative can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or heteroaryl moieties.
Materials:
-
3-bromo-5-methylimidazo[1,2-a]pyrimidin-7-one
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DMF)
Procedure:
-
Reaction Setup:
-
To a degassed mixture of 1,4-dioxane and water, add 3-bromo-5-methylimidazo[1,2-a]pyrimidin-7-one, the arylboronic acid, and the base.
-
Add the palladium catalyst to the mixture.
-
Degas the reaction mixture again and then heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Mechanism Overview:
The Suzuki coupling reaction involves a catalytic cycle of oxidative addition of the palladium catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.
Diagram of the Suzuki Coupling Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
Protocol 4: C-3 Alkylation via Friedel-Crafts Type Reaction
Direct alkylation at the C-3 position can be achieved through a Friedel-Crafts type reaction using a suitable alkylating agent and a Lewis acid catalyst.
Materials:
-
5-methylimidazo[1,2-a]pyrimidin-7-one
-
Alkyl halide (e.g., benzyl bromide)
-
Lewis acid (e.g., AlCl₃ or Y(OTf)₃)[4]
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Reaction Setup:
-
To a suspension of the Lewis acid in the anhydrous solvent under an inert atmosphere, add the 5-methylimidazo[1,2-a]pyrimidin-7-one.
-
Cool the mixture to 0 °C and add the alkyl halide dropwise.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
-
Work-up:
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the mixture with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate.
-
-
Purification:
-
Purify the residue by column chromatography.
-
Scientific Rationale:
The Lewis acid activates the alkyl halide, making it a more potent electrophile. The electron-rich C-3 position of the imidazo[1,2-a]pyrimidine ring then attacks the electrophilic carbon of the alkyl halide to form the new C-C bond. The choice of Lewis acid and solvent is crucial to avoid side reactions and achieve good yields.[4]
Conclusion
The functionalization of the C-3 position of 5-methylimidazo[1,2-a]pyrimidin-7-one opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. The protocols provided in this guide offer robust and adaptable methods for introducing a variety of substituents at this key position. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
- Guo, C.-C., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Molecules.
- Tashrifi, Z., et al. (2019). C3-Functionalization of Imidazo[1,2-a]pyridines. European Journal of Organic Chemistry.
- Li, W., et al. (2003). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Organic Letters.
- Gao, Y., et al. (2024).
- Shaikh, R., et al. (2018).
-
Kopchuk, D. S., et al. (2022). 4-(Aryl)-Benzo[5][6]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. Molecules.
-
Al-Tel, T. H. (2011). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][5][7][8]triazin-6-one Derivatives. Molecules.
- Katritzky, A. R., et al. (2006). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Journal of Organic Chemistry.
- Lombardino, J. G., & Wiseman, E. H. (1974). Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
- Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
- Kamal, A., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc.
- Baklanov, M. V., et al. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Chemistry of Heterocyclic Compounds.
- Yakaiah, T., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2- a]pyridines through formimidamide chemistry. RSC Advances.
-
Xu, W., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Semantic Scholar. Available at: [Link]
-
Karale, B. K. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. R Discovery. Available at: [Link]
-
Tashrifi, Z., et al. (2019). C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]
-
Fathalla, W., et al. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriaz. Semantic Scholar. Available at: [Link]
-
Erol, K., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC. Available at: [Link]
- Gümüş, M., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square.
- Al-Otaibi, A. M., et al. (2022). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. MDPI.
-
Wang, X., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
Wu, J., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. Available at: [Link]
-
Sauth, G. S., et al. (2019). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. RSC Publishing. Available at: [Link]
-
Sauth, G. S., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. Available at: [Link]
-
Zaitsev, V. P., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]
-
Singh, S., & Singh, J. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Value of Halogenated Imidazopyrimidinones
An In-Depth Guide to the Halogenation of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one: Methods, Mechanisms, and Protocols
The 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one scaffold is a privileged heterocyclic core in medicinal chemistry and drug development. Its unique electronic and structural features make it a versatile framework for designing molecules with a wide range of biological activities, including potential applications as kinase inhibitors, anti-inflammatory agents, and therapeutics for central nervous system disorders. The introduction of a halogen atom (F, Cl, Br, I) onto this core is a pivotal synthetic transformation. Halogenated intermediates serve as versatile handles for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core structure. This guide provides a detailed overview of the primary methods for the halogenation of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one, with a focus on the underlying mechanisms, regioselectivity, and practical laboratory protocols.
Mechanistic Insights: Regioselectivity in Electrophilic Halogenation
The halogenation of the imidazo[1,2-a]pyrimidine ring system is predominantly governed by the principles of electrophilic aromatic substitution. The fused imidazole ring is electron-rich, making it susceptible to attack by electrophiles. In contrast, the pyrimidinone ring is generally considered electron-deficient. Resonance analysis of the imidazo[1,2-a]pyridine scaffold, a close structural analog, reveals that the highest electron density is localized at the C3 position.[1][2] This makes the C3 position the most nucleophilic and, therefore, the most likely site for electrophilic attack.
The general mechanism involves the attack of the electron-rich C3 position on an electrophilic halogen species (X⁺), leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base present in the reaction mixture restores the aromaticity of the system, yielding the 3-halo-substituted product.
Caption: General mechanism of electrophilic halogenation at the C3 position.
Bromination Protocols
Bromination is a common and often high-yielding halogenation reaction for this class of heterocycles. N-Bromosuccinimide (NBS) is the most frequently employed reagent due to its ease of handling and moderate reactivity.
Method 1: N-Bromosuccinimide (NBS) in Acetic Acid
This method is a standard procedure for the bromination of electron-rich heterocycles. Acetic acid serves as a polar protic solvent that can facilitate the generation of the electrophilic bromine species.
Experimental Protocol:
-
To a solution of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one (1.0 mmol) in glacial acetic acid (10 mL), add N-bromosuccinimide (1.1 mmol, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Workflow for bromination using NBS in acetic acid.
Method 2: Sodium Bromite (NaBrO₂) in a Biphasic System
A transition-metal-free approach utilizing sodium bromite has been reported for imidazo[1,2-a]pyridines and offers an alternative, often with high regioselectivity.[3][4]
Experimental Protocol:
-
In a round-bottom flask, combine 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one (1.0 mmol), sodium bromite (NaBrO₂, 1.5 mmol, 1.5 equivalents), and a mixture of N,N-dimethylformamide (DMF, 5 mL) and acetic acid (AcOH, 1 mL).
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (30 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Table 1: Comparison of Bromination Reagents
| Reagent | Solvent | Temperature | Typical Reaction Time | Advantages |
| N-Bromosuccinimide (NBS) | Acetic Acid, DMF, CH₃CN | Room Temp. - 60 °C | 1-6 h | Readily available, mild, generally high yielding. |
| Sodium Bromite (NaBrO₂) | DMF/AcOH | 60 °C | 8-12 h | Transition-metal-free, good regioselectivity.[3] |
| Bromine (Br₂) | Acetic Acid, Dichloromethane | 0 °C - Room Temp. | 1-3 h | Highly reactive, may lead to over-bromination. |
Chlorination Protocols
Chlorination can be achieved using N-chlorosuccinimide (NCS) or other sources of electrophilic chlorine. The reactions are analogous to bromination but may require slightly more forcing conditions.
Method 1: N-Chlorosuccinimide (NCS) in DMF
NCS is a convenient and effective reagent for the C3-chlorination of the imidazo[1,2-a]pyrimidine core.
Experimental Protocol:
-
Dissolve 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one (1.0 mmol) in DMF (10 mL).
-
Add N-chlorosuccinimide (NCS, 1.2 mmol, 1.2 equivalents) to the solution.
-
Heat the mixture to 50-70 °C and stir for 6-10 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic phases with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Caption: Workflow for chlorination using NCS in DMF.
Method 2: Sodium Chlorite (NaClO₂) in Acetic Acid
Similar to bromination, sodium chlorite can be used as a chlorine source in a transition-metal-free process.[3][4] A radical mechanism has been proposed for this transformation.[5]
Experimental Protocol:
-
To a solution of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one (1.0 mmol) in DMF (5 mL), add acetic acid (1 mL) followed by sodium chlorite (NaClO₂, 1.5 mmol, 1.5 equivalents).
-
Stir the reaction mixture at 60 °C for 10-12 hours.
-
Follow the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up as described in the NCS protocol.
-
Purify the product using column chromatography.
Table 2: Comparison of Chlorination Reagents
| Reagent | Solvent | Temperature | Typical Reaction Time | Advantages |
| N-Chlorosuccinimide (NCS) | DMF, Acetonitrile | 50-70 °C | 6-10 h | Common reagent, good yields.[6][7] |
| Sodium Chlorite (NaClO₂) | DMF/AcOH | 60 °C | 10-12 h | Inexpensive, transition-metal-free.[3] |
| Trichloroisocyanuric Acid (TCCA) | Acetonitrile, Dichloromethane | Room Temp. | 2-5 h | High chlorine content, efficient. |
Iodination Protocols
Iodinated heterocycles are particularly valuable for cross-coupling reactions due to the high reactivity of the C-I bond.[8]
Method 1: Molecular Iodine (I₂) with an Oxidant
Direct iodination with molecular iodine is often inefficient unless an oxidizing agent is present to generate a more potent electrophilic iodine species (I⁺). Tert-butyl hydroperoxide (TBHP) is a commonly used oxidant for this purpose.[9]
Experimental Protocol:
-
Suspend 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one (1.0 mmol) and molecular iodine (I₂, 0.6 mmol, 1.2 equivalents of I) in ethanol (10 mL).
-
Add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol, 2.0 equivalents) dropwise to the suspension.
-
Stir the reaction at room temperature for 30-60 minutes. The use of ultrasound irradiation can significantly accelerate the reaction.[8][9]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Caption: Workflow for iodination using I₂ and TBHP.
Method 2: N-Iodosuccinimide (NIS)
NIS is a mild and effective iodinating agent that avoids the need for a separate oxidant.
Experimental Protocol:
-
Dissolve 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one (1.0 mmol) in acetonitrile or DMF (10 mL).
-
Add N-iodosuccinimide (NIS, 1.1 mmol, 1.1 equivalents).
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Comparison of Iodination Reagents
| Reagent | Solvent | Temperature | Typical Reaction Time | Advantages |
| I₂ / TBHP | Ethanol | Room Temp. | 0.5-1 h | Rapid reaction, especially with ultrasound.[9] |
| N-Iodosuccinimide (NIS) | Acetonitrile, DMF | Room Temp. | 1-3 h | Mild conditions, easy work-up.[10] |
| I₂ / K₂S₂O₈ | Acetonitrile/Water | 80 °C | 2-4 h | Effective for less reactive substrates. |
Troubleshooting and Optimization
-
Low Reactivity: If the halogenation reaction is sluggish, consider increasing the temperature, using a more polar solvent like DMF, or employing a more reactive halogenating agent (e.g., Br₂ instead of NBS). For iodination, the addition of a catalytic amount of a Lewis acid might be beneficial.
-
Over-halogenation: The formation of di- or poly-halogenated products can occur if the mono-halogenated product is more reactive than the starting material. To mitigate this, use a stoichiometric amount of the halogenating agent (1.0-1.1 equivalents), add the reagent slowly or portion-wise, and conduct the reaction at a lower temperature to improve selectivity.[11]
-
Difficult Purification: The succinimide byproduct from reactions using NBS, NCS, or NIS can sometimes complicate purification. A thorough aqueous wash during work-up can help remove most of it.
Safety Precautions
Halogenating agents such as NBS, NCS, NIS, and especially molecular bromine are corrosive, toxic, and can cause severe burns. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be quenched carefully, particularly when using oxidizing agents.
References
-
Li, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26373–26381. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. [Link]
-
RSC Publishing. (2015). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Cristin. (2017). Halogenation of electron rich heterocycles: Where does it go? [Link]
-
Li, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(9), 5058–5062. [Link]
-
ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
ResearchGate. (n.d.). Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds. [Link]
-
Wang, Y., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(12), 1151–1156. [Link]
-
ResearchGate. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
ResearchGate. (n.d.). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(22), 7800. [Link]
-
Comins, D. L. (n.d.). Aromatic Heterocyclic Chemistry. [Link]
-
ResearchGate. (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. [Link]
-
J-Stage. (1990). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 38(10), 2726-2730. [Link]
-
Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 762-769. [Link]
-
ResearchGate. (n.d.). New N -Halosuccinimide-Mediated Reactions for the Synthesis of Pyridines. [Link]
-
PubMed. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1274, 134551. [Link]
-
YouTube. (2018). 36.04 Electrophilic Aromatic Substitutions of Heteroaromatics. [Link]
-
American Chemical Society. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]
-
RSC Publishing. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. [Link]
-
PubMed. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules, 26(17), 5368. [Link]
-
Organic Chemistry Portal. (2016). Catalyst-Free Halogenation of α-Diazocarbonyl Compounds with N-Halosuccinimides: Synthesis of 3-Halooxindoles or Vinyl Halides. [Link]
-
Organic Chemistry Portal. (2017). CuX-Activated N-Halosuccinimide: Synthesis of 3-Haloquinolines via Electrophilic Cyclization of Alkynyl Imines. [Link]
-
MDPI. (2023). Halogen Bonding and Rearrangements in Complexes of N-Chlorosuccinimide with Halides. International Journal of Molecular Sciences, 24(3), 2686. [Link]
-
ACS Publications. (1977). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 20(4), 547–552. [Link]
-
ResearchGate. (n.d.). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. [Link]
-
PubMed. (2026). One-pot three-component synthesis of hydroxyacetylated imidazo[1,2- a]pyridines via visible-light-mediated halogen atom transfer. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7306. [Link]
-
Journal of Chemical Society of Nigeria. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria, 44(5). [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-Free Halogenation of α-Diazocarbonyl Compounds with N-Halosuccinimides: Synthesis of 3-Halooxindoles or Vinyl Halides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one Scaffold for Kinase Inhibitor Development
Abstract
The imidazo[1,2-a]pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds targeting a wide array of protein kinases.[1][2][3][4] Its rigid, planar structure and strategically positioned nitrogen atoms are ideal for forming key hydrogen bond interactions within the ATP-binding pocket of kinases. This guide focuses specifically on the 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one derivative, providing a technical overview of its significance, mechanism of action, and practical protocols for its synthesis and evaluation as a kinase inhibitor. We will explore its application in targeting critical kinases such as Receptor-Interacting Protein Kinase 2 (RIPK2) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in inflammatory diseases and Parkinson's disease, respectively.[5][6][7] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Imidazo[1,2-a]pyrimidine Scaffold: A Foundation for Potency and Selectivity
The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in drug discovery. Its value stems from several key features:
-
Structural Rigidity: The bicyclic nature of the scaffold reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity for the target kinase.
-
Hydrogen Bonding Capacity: The nitrogen atoms in the fused rings act as both hydrogen bond donors and acceptors, enabling the scaffold to mimic the adenine portion of ATP and form critical interactions with the kinase hinge region.
-
Synthetic Tractability: The scaffold can be readily synthesized and modified, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[2][8]
The specific 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one variant offers defined vectors for chemical modification, allowing chemists to tune the molecule's properties to achieve desired target engagement and drug-like characteristics.
Caption: The core chemical structure of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one.
Mechanism of Action: ATP-Competitive Inhibition
Most kinase inhibitors derived from the imidazo[1,2-a]pyrimidine scaffold function as ATP-competitive inhibitors. They occupy the ATP-binding site in the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.
The key interaction typically involves the formation of one or more hydrogen bonds between the nitrogen atoms of the imidazo[1,2-a]pyrimidine core and the backbone amide and carbonyl groups of the "hinge" region of the kinase. This interaction anchors the inhibitor in the active site. Substituents on the core scaffold then extend into adjacent hydrophobic pockets (front and back pockets) and the solvent-exposed region, providing opportunities to enhance potency and achieve selectivity over other kinases.
Key Kinase Targets and Therapeutic Applications
The versatility of the imidazo[1,2-a]pyrimidine scaffold has led to the development of inhibitors for a diverse range of kinases.
RIPK2: A Target for Inflammatory Diseases
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine-threonine kinase that mediates signaling from the intracellular pattern recognition receptors NOD1 and NOD2.[5][9] Dysregulation of the NOD-RIPK2 pathway is linked to inflammatory conditions like Crohn's disease and rheumatoid arthritis.[10][11] Inhibiting RIPK2 is therefore a promising therapeutic strategy to modulate this inflammatory response.[5][11]
Small molecule inhibitors based on related scaffolds have shown the ability to potently and selectively inhibit RIPK2, blocking downstream NF-κB and MAPK signaling and reducing the production of pro-inflammatory cytokines.[5][11]
Caption: Simplified NOD2-RIPK2 signaling pathway and point of inhibition.
LRRK2: A Target for Parkinson's Disease
Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of both familial and sporadic Parkinson's disease.[6][7] These mutations often lead to hyperactivity of the LRRK2 kinase, making it a prime target for therapeutic intervention. The development of potent, selective, and brain-penetrant LRRK2 inhibitors is a major goal in the field.[6][12] The imidazo[1,2-a]pyrimidine scaffold and its relatives have been explored for this purpose, with optimization efforts focused on achieving high selectivity and central nervous system exposure.[6][13]
Other Notable Kinase Targets
The broader imidazo-heterocycle family has demonstrated activity against a wide range of other kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks) , involved in cancer and cell growth.[14][15]
-
PIM Kinases , which play a role in cell survival and proliferation, particularly in hematological malignancies.[16][17]
-
Checkpoint Kinase 1 (CHK1) and MAP-Kinase-Activated Kinase 2 (MK2) , which are involved in cell cycle control.[18]
-
Salt-Inducible Kinases (SIKs) , which regulate metabolic and inflammatory processes.[19]
Application Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of novel inhibitors based on the 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one scaffold.
Protocol 1: General Synthesis of an N-Aryl Imidazo[1,2-a]pyrimidin-7-one Derivative
This protocol describes a common synthetic route involving the condensation of 2-aminoimidazole with a suitable itaconimide derivative. This method allows for the generation of a library of analogs by varying the substituent on the imide nitrogen.[20]
Rationale: The reaction proceeds via a tandem Michael addition and subsequent intramolecular cyclization/dehydration, which is an efficient way to construct the fused bicyclic core.
Materials:
-
2-Aminoimidazole sulfate
-
N-arylitaconimide (substituted)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate)
Procedure:
-
Preparation: To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add 2-aminoimidazole sulfate (1.0 eq). Stir the resulting suspension at room temperature for 30 minutes.
-
Addition of Imide: Add the desired N-arylitaconimide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution by adding glacial acetic acid dropwise until pH ~7.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude residue can be purified by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Methanol in Dichloromethane) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to determine the IC₅₀ value of a test compound against a target kinase.
Rationale: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production, resulting in a lower luminescent signal, corresponds to inhibition of the kinase. This is a robust and high-throughput method for quantifying inhibitor potency.
Materials:
-
Recombinant purified target kinase (e.g., RIPK2, LRRK2)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compound (solubilized in 100% DMSO, serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.
-
Kinase Reaction:
-
Prepare a Kinase/Substrate master mix in kinase reaction buffer. Add this mix to all wells except the "no enzyme" background controls.
-
Prepare an ATP master mix. Add this mix to all wells to initiate the kinase reaction. Final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence of the plate using a plate reader.
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other wells.
-
Normalize the data by setting the "no inhibition" (DMSO) control as 100% activity and a well with a known potent inhibitor or no ATP as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Protocol 3: Cellular Target Engagement via Western Blot
This protocol assesses if the inhibitor can block the activity of its target kinase within a cellular context by measuring the phosphorylation of a downstream substrate. This example uses the NOD2-RIPK2 pathway.
Rationale: A successful inhibitor should not only bind the purified enzyme but also engage the target in the complex environment of a cell and produce a functional outcome. Measuring the phosphorylation of a known downstream substrate (e.g., RIPK2 autophosphorylation or phosphorylation of a downstream effector) provides direct evidence of target engagement.
Materials:
-
Human cell line expressing the target (e.g., THP-1 monocytes for RIPK2).
-
Cell culture medium and supplements.
-
NOD2 ligand (e.g., Muramyl Dipeptide, MDP).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-RIPK2, anti-total-RIPK2, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Plate cells (e.g., THP-1 cells) and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a NOD2 ligand (e.g., 10 µg/mL MDP) for a predetermined time (e.g., 30 minutes) to activate the RIPK2 pathway. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RIPK2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply ECL substrate, and acquire the image.
-
-
Analysis:
-
Strip the membrane and re-probe for total RIPK2 and a loading control (e.g., Actin) to ensure equal protein loading.
-
Quantify the band intensities. A dose-dependent decrease in the phospho-RIPK2 signal (normalized to total RIPK2) indicates cellular target engagement.
-
Data Presentation and Interpretation
Quantitative data from inhibitor screening should be summarized for clear interpretation.
Table 1: Example Structure-Activity Relationship (SAR) Data for RIPK2
| Compound | R¹ Group | R² Group | RIPK2 IC₅₀ (nM) |
| 1a | H | Phenyl | 520 |
| 1b | H | 4-Fluorophenyl | 150 |
| 1c | H | 3-Pyridyl | 85 |
| 1d | Methyl | 3-Pyridyl | 25 |
| 1e | Ethyl | 3-Pyridyl | 98 |
This table illustrates how modifications at different positions (R¹ and R²) on the core scaffold can significantly impact inhibitory potency against the target kinase, guiding further optimization.
Table 2: Example Kinase Selectivity Profile for Compound 1d
| Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) |
| RIPK2 | 99% | 25 |
| LRRK2 | 45% | 1,100 |
| PI3Kα | 12% | >10,000 |
| CHK1 | 8% | >10,000 |
| PIM1 | 15% | >10,000 |
This table demonstrates the selectivity of a lead compound. High potency against the primary target (RIPK2) with significantly lower potency against other off-target kinases is a desirable characteristic for a therapeutic candidate, as it can minimize potential side effects.
Conclusion
The 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one core represents a synthetically accessible and highly versatile scaffold for the development of potent and selective kinase inhibitors. Its proven ability to target key kinases involved in oncology, inflammatory disease, and neurodegeneration makes it an invaluable starting point for drug discovery campaigns. The protocols and data presented herein provide a comprehensive guide for researchers to effectively synthesize, evaluate, and optimize novel drug candidates based on this privileged chemical framework.
References
-
Lin, H., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Scott, J.S., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Barl, N.M., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
McKenna, J.M., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Angell, Y., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kim, J., et al. (2024). Structure–Activity Relationship Studies of Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine Derivatives to Develop Selective FGFR Inhibitors as Anticancer Agents for FGF19-overexpressed Hepatocellular Carcinoma. ResearchGate. [Link]
-
Murugan, K., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lin, H., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Özkay, Y. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Dergipark. [Link]
-
Canning, P., et al. (2014). In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. Journal of Biological Chemistry. [Link]
-
Cirit, M., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. [Link]
- Harris, P.A., et al. (2023). Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors.
-
UH15-15: Pyrido-pyrimidinone Derivatives as RIPK2 Kinase and NOD Signaling Inhibitors. University of Houston. [Link]
-
Reith, A.D., et al. (2012). Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling. Journal of Medicinal Chemistry. [Link]
-
Yao, L., et al. (2024). Identification of novel LRRK2 inhibitors by structure-based virtual screening and alchemical free energy calculation. Journal of Computer-Aided Molecular Design. [Link]
-
Nichols, R.J., et al. (2023). Type II kinase inhibitors that target Parkinson's disease–associated LRRK2. Science Signaling. [Link]
-
Fioravanti, R., et al. (2017). Discovery of LRRK2 inhibitors by using an ensemble of virtual screening methods. ChemMedChem. [Link]
-
Synapse. (2024). What are RIPK2 inhibitors and how do they work? Patsnap Synapse. [Link]
-
Al-Suwaidan, I.A., et al. (2018). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone derivatives. ResearchGate. [Link]
-
Scott, J.D., et al. (2021). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry. [Link]
-
Al-Salahi, R., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [https://www.researchgate.net/publication/351910626_Imidazo12-a]pyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy_Review_Article]([Link])
-
Guchhait, S.K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [https://www.semantic scholar.org/paper/Synthesis-of-imidazo[1%2C2-a]pyridines%3A-a-decade-Guchhait-Kashyap/f97e2735749449f0563b7190d7945d8146757656]([Link] scholar.org/paper/Synthesis-of-imidazo[1%2C2-a]pyridines%3A-a-decade-Guchhait-Kashyap/f97e2735749449f0563b7190d7945d8146757656)
-
PubChem. 5-methylimidazo[1,2-a]pyrimidin-7(8h)-one. PubChem. [Link]
-
Guchhait, S.K., & Kashyap, M. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
da Silva, G.G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Glushkov, D.A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Scientific Reports. [Link]
-
Sawaguchi, M., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology. [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
-
Kim, I., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry. [Link]
-
Al-Omair, M.A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. [Link]
-
Tari, L.W., et al. (2009). 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors - Google Patents [patents.google.com]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
- 11. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Solubility of Imidazo[1,2-a]pyrimidin-7-ones in DMSO
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with imidazo[1,2-a]pyrimidin-7-ones in dimethyl sulfoxide (DMSO). As a pivotal solvent in drug discovery and high-throughput screening, ensuring complete dissolution in DMSO is critical for accurate and reproducible experimental results.[1][2][3][4] This document provides a structured approach to troubleshooting common solubility issues and offers scientifically grounded strategies for improvement.
Troubleshooting Guide: Common Solubility Issues & Immediate Actions
This section addresses the most frequent problems encountered when dissolving imidazo[1,2-a]pyrimidin-7-ones in DMSO. The question-and-answer format is intended to provide rapid, actionable solutions.
Q1: My imidazo[1,2-a]pyrimidin-7-one compound is not dissolving in DMSO at my target concentration, even with vortexing. What should I do first?
A1: Initial insolubility is a common hurdle. Before making significant changes to your protocol, consider these immediate steps:
-
Sonication: Utilize a bath sonicator to provide mechanical energy, which can break up compound aggregates and facilitate dissolution.[4] Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating.
-
Gentle Warming: Carefully warm the solution in a water bath set to 30-40°C.[4] Increased temperature often enhances solubility. However, be cautious, as some compounds may be heat-labile. Always monitor for any signs of degradation (e.g., color change).
-
Extended Dissolution Time: Allow the mixture to stir or gently agitate for a longer period. Some compounds, particularly those with high crystallinity, require more time to dissolve fully.
Q2: After initial dissolution, a precipitate formed in my DMSO stock solution upon storage or after a freeze-thaw cycle. Why did this happen and how can I resolve it?
A2: Precipitation from a DMSO stock solution is often due to the compound's limited kinetic solubility or the presence of moisture.
-
Causality: While a compound may initially dissolve to form a supersaturated solution, it can precipitate over time to reach its true thermodynamic solubility limit. Freeze-thaw cycles can exacerbate this by providing nucleation sites for crystal growth.[5][6] Additionally, DMSO is hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds.[7]
-
Resolution:
-
Re-dissolution: Attempt to re-dissolve the precipitate using the methods in A1 (sonication, gentle warming).
-
Dry DMSO: Ensure you are using anhydrous (dry) DMSO, especially for long-term storage of sensitive compounds.
-
Aliquotting: Prepare smaller, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.[4]
-
Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a classic issue for many poorly water-soluble compounds and highlights the difference between solubility in an organic solvent and an aqueous medium.
-
The "Solvent-Shift" Problem: DMSO is a highly effective solvent, but when a DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically.[8] If the compound's aqueous solubility is low, it will crash out of the solution.
-
Mitigation Strategies:
-
Optimize Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. This gradual change in the solvent environment can sometimes keep the compound in solution.
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that your compound's solubility will allow, typically well below 1% and often under 0.5%, to minimize solvent-induced artifacts and toxicity.[4]
-
Pre-warm the Assay Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help maintain solubility.
-
Consider Co-solvents: In some cases, the addition of a small percentage of another water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the aqueous buffer can improve solubility. However, this must be carefully validated for compatibility with your assay.
-
Frequently Asked Questions (FAQs)
This section delves deeper into the chemical principles governing the solubility of imidazo[1,2-a]pyrimidin-7-ones and explores more advanced strategies for solubility enhancement.
Understanding the Imidazo[1,2-a]pyrimidin-7-one Scaffold
Q4: What structural features of imidazo[1,2-a]pyrimidin-7-ones contribute to their poor solubility?
A4: The solubility of these compounds is dictated by a balance of intermolecular forces. Several features of the core scaffold can lead to poor solubility:
-
Planarity and Aromaticity: The fused aromatic ring system is largely planar, which can facilitate efficient crystal packing through π-π stacking interactions. Strong crystal lattice energy requires more energy to overcome during dissolution.
-
Hydrogen Bonding: The presence of the carbonyl group (at the 7-position) and nitrogen atoms within the rings allows for hydrogen bond donor and acceptor capabilities. While this can aid interaction with polar solvents, in the solid state, it can lead to strong intermolecular hydrogen bonding networks that are difficult to disrupt.
-
Lipophilicity: The overall scaffold is relatively lipophilic. Substituents on the ring system can significantly increase this lipophilicity, further reducing aqueous solubility. Studies have shown that aromatic heterocyclic groups are often overrepresented in sets of compounds with low DMSO solubility.[9]
Q5: How does DMSO act as a solvent for these compounds?
A5: DMSO is a polar aprotic solvent with a strong dipole moment.[1][10] Its effectiveness stems from its ability to disrupt the intermolecular forces in the solid state of the solute:
-
It acts as a strong hydrogen bond acceptor, effectively solvating hydrogen bond donors on the imidazo[1,2-a]pyrimidin-7-one molecule.
-
Its polar nature allows it to interact favorably with polar regions of the solute.
-
The two methyl groups provide a nonpolar aspect, allowing it to also solvate lipophilic portions of the molecule.[11]
This amphipathic character makes DMSO an excellent solvent for a wide range of compounds.[1][2][12]
Strategies for Solubility Enhancement
Q6: Beyond physical methods, are there chemical modifications I can make to my imidazo[1,2-a]pyrimidin-7-one series to improve solubility?
A6: Yes, medicinal chemistry strategies can be employed to rationally design analogs with improved physicochemical properties.
-
Introduce Ionizable Groups: The addition of a basic amine (e.g., a dialkylaminoalkyl side chain) or an acidic group (e.g., a carboxylic acid) allows for salt formation.[13] Salts are generally more soluble in aqueous media than their neutral counterparts. For example, forming an HCl salt can increase solubility in polar solvents.[7][14]
-
Disrupt Crystal Packing:
-
Add Non-planar Groups: Introducing bulky or non-planar substituents can sterically hinder the efficient packing of molecules in a crystal lattice, thereby lowering the lattice energy and improving solubility.
-
Increase Conformational Flexibility: Adding flexible alkyl chains can also disrupt crystal packing.
-
-
Introduce Polar, Hydrogen-Bonding Moieties: Incorporating polar functional groups that can form hydrogen bonds with water (e.g., hydroxyls, amides) can improve aqueous solubility.
The workflow for chemical modification to improve solubility can be visualized as follows:
Caption: Workflow for improving compound solubility through chemical modification.
Q7: Can I use co-solvents with DMSO to prepare my stock solutions?
A7: While 100% DMSO is the standard for primary stock solutions, in some challenging cases, a co-solvent system can be considered, although this is less common for initial high-concentration stocks.
-
DMSO/Water Mixtures: For certain compounds, a specific ratio of DMSO and water can surprisingly enhance solubility compared to either pure solvent.[8] This is highly compound-dependent.
-
DMSO with other organic solvents: Mixtures of DMSO with solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG) can sometimes be effective.
-
Important Caveat: When using a co-solvent system for your stock solution, it is crucial to maintain the same solvent composition in your vehicle controls for all subsequent experiments to avoid introducing confounding variables.
Experimental Protocols
Protocol 1: Standard Method for Preparing a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of your imidazo[1,2-a]pyrimidin-7-one derivative into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or a glass vial).
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Initial Dissolution: Vortex the vial for 1-2 minutes at room temperature.
-
Troubleshooting Insolubility:
-
Visual Inspection: Once the solution appears clear and free of particulates, visually inspect it against a light source to confirm complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Protocol 2: Step-wise Dilution for Aqueous Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer.
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your DMSO stock solution in 100% DMSO. For example, from a 10 mM stock, you might prepare 1 mM and 100 µM stocks.
-
Initial Aqueous Dilution: Take the lowest concentration DMSO stock (e.g., 100 µM) and perform the initial dilution into your pre-warmed aqueous assay buffer. The goal is to keep the DMSO concentration low in this first aqueous step (e.g., a 1:10 dilution to get 10 µM compound in 10% DMSO).
-
Final Dilution: Quickly perform the final dilution to your target assay concentration. This step should result in a final DMSO concentration that is compatible with your assay (e.g., ≤0.5%).
-
Vortex and Use Immediately: Gently vortex the final solution and use it in your assay as soon as possible to minimize the risk of time-dependent precipitation.
The logical flow for preparing assay-ready solutions is illustrated below:
Caption: Step-wise process for preparing assay-ready solutions from a DMSO stock.
Data Summary Table
| Strategy for Improving Solubility | Mechanism | Key Considerations |
| Sonication | Provides mechanical energy to break up crystal lattice | Can generate heat; use in short bursts. |
| Gentle Warming | Increases kinetic energy, overcoming lattice energy | Compound stability at elevated temperatures must be known. |
| Use of Anhydrous DMSO | Prevents precipitation caused by water absorption | Essential for long-term storage and hydrophobic compounds. |
| Aliquotting | Minimizes freeze-thaw cycles | Prevents nucleation and precipitation over time. |
| Serial Dilution | Gradual change in solvent polarity | Can prevent "solvent-shift" precipitation. |
| Salt Formation | Increases polarity and interaction with aqueous media | Requires a suitable ionizable handle on the molecule. |
| Structural Modification | Disrupts crystal packing or increases polarity | Requires synthetic chemistry effort; may alter biological activity. |
By systematically applying these troubleshooting steps and considering the underlying chemical principles, researchers can overcome many of the solubility challenges associated with imidazo[1,2-a]pyrimidin-7-ones, leading to more reliable and accurate data in their drug discovery efforts.
References
-
Dimethyl sulfoxide - Wikipedia . Wikipedia. Available at: [Link]
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012). ResearchGate. Available at: [Link]
-
The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation - Aure Chemical . (2026). Aure Chemical. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization . Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. Available at: [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery . (2025). MDPI. Available at: [Link]
-
Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions . Journal of Biomolecular Screening, 19(9), 1302–1308. Available at: [Link]
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives . Chemistry Central Journal. Available at: [Link]
-
Britt, J. R., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . ACS Medicinal Chemistry Letters, 2(12), 931–935. Available at: [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? - Quora . Quora. Available at: [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions . Journal of Chemical Information and Modeling, 53(8), 1990–2000. Available at: [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of DMSO [chemdiv.com]
- 11. mdpi.com [mdpi.com]
- 12. reachever.com [reachever.com]
- 13. quora.com [quora.com]
- 14. Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride | 689297-88-9 | Benchchem [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Separation of Regioisomers in Imidazo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyrimidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioisomer formation and separation. The guidance herein is grounded in established chemical principles and validated experimental practices to ensure scientific integrity and reproducible outcomes.
I. Troubleshooting Guide: Navigating Regioisomeric Challenges
This section is designed to provide actionable solutions to specific problems encountered during the synthesis and purification of imidazo[1,2-a]pyrimidines.
Question: My reaction is producing a mixture of the desired 7-substituted and the undesired 5-substituted imidazo[1,2-a]pyrimidine. How can I improve the regioselectivity?
Answer: The formation of regioisomers in the synthesis of imidazo[1,2-a]pyrimidines, typically from the reaction of a 2-aminopyrimidine with an α-halocarbonyl compound, is a common issue governed by the nucleophilicity of the two ring nitrogens in the aminopyrimidine starting material.[1][2] The N1 and N3 atoms of the pyrimidine ring can both participate in the initial nucleophilic attack, leading to different isomeric products. Several factors can be modulated to favor the formation of the desired isomer.
Underlying Principle: Electronic and Steric Control
The regioselectivity of the cyclization is influenced by the electronic properties of the 2-aminopyrimidine. Electron-withdrawing groups on the pyrimidine ring can decrease the nucleophilicity of the adjacent nitrogen atom, thereby directing the reaction towards the other nitrogen.[1][2] For instance, a substituent at the 4-position of the 2-aminopyrimidine will have a more significant electronic influence on the N3 atom than the N1 atom.[1][2]
Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing reaction conditions to improve regioselectivity.
Step-by-Step Protocol for Improving Regioselectivity:
-
Solvent Screening: The polarity of the solvent can influence the reaction pathway. It is recommended to screen a range of solvents with varying polarities, such as ethanol, isopropanol, acetonitrile, and dimethylformamide (DMF).
-
Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable product, which could be your desired isomer. Conversely, in some cases, higher temperatures might be necessary to overcome the activation energy barrier for the desired pathway.
-
Catalyst and Additive Screening: The use of catalysts can significantly steer the regioselectivity. For instance, in some syntheses, neutral alumina has been employed as a catalyst at ambient temperature.[3] In other cases, acid or base catalysis might be beneficial.
-
Substrate Modification: If synthetically feasible, consider modifying the substituents on your 2-aminopyrimidine. Introducing an electron-withdrawing group at a position that deactivates the undesired nitrogen nucleophile can be a powerful strategy.[1][2] For example, a trifluoromethyl group at the 4-position of 2-aminopyrimidine has been shown to direct the reaction to yield the 7-substituted product with high selectivity.[1][2]
Question: I have a mixture of regioisomers that are difficult to separate by standard column chromatography. What advanced separation techniques can I employ?
Answer: When baseline separation of regioisomers is not achievable with standard silica gel column chromatography, more advanced or alternative chromatographic techniques are necessary. The subtle differences in polarity and stereochemistry between isomers often require higher resolution methods.
Data Summary: Chromatographic Conditions for Isomer Separation
| Technique | Stationary Phase | Mobile Phase System (Example) | Key Advantages |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | Rapid, suitable for larger quantities |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% TFA | High resolution, excellent for difficult separations |
| Supercritical Fluid Chromatography (SFC) | Chiral or Achiral | CO2 with co-solvent (e.g., Methanol) | Fast, environmentally friendly, good for polar compounds |
Workflow for Isomer Separation
Caption: A systematic workflow for the separation of regioisomers.
Detailed Methodologies:
-
Optimized Flash Chromatography: Before moving to more complex techniques, ensure that standard flash chromatography has been thoroughly optimized. This includes screening a wide range of solvent systems with varying polarities and selectivities (e.g., dichloromethane/methanol, toluene/acetone). Using a finer mesh silica gel can also improve resolution.
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is often the method of choice. A reversed-phase C18 column is a good starting point. A shallow gradient of a polar organic solvent (e.g., acetonitrile or methanol) in water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, can provide the necessary resolution.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent. It can offer different selectivity compared to HPLC and is particularly advantageous for its speed and reduced solvent consumption.
II. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and characterization of imidazo[1,2-a]pyrimidine regioisomers.
What are the key structural differences between the 7- and 5-substituted imidazo[1,2-a]pyrimidine isomers, and how can they be distinguished spectroscopically?
The primary structural difference lies in the position of the substituent on the pyrimidine ring. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for unambiguous structural elucidation.
Spectroscopic Differentiation of Regioisomers
| Technique | 7-Substituted Isomer (Key Feature) | 5-Substituted Isomer (Key Feature) | Rationale |
| ¹H NMR | Distinct chemical shifts and coupling patterns for protons on the pyrimidine ring. | Different chemical shifts and coupling patterns compared to the 7-isomer. | The electronic environment of the protons is altered by the substituent's position. |
| ¹³C NMR | Unique chemical shifts for the carbon atoms of the pyrimidine ring. | Different carbon chemical shifts from the 7-isomer. | The substituent's position influences the electron density around the carbon atoms. |
| 2D NMR (HMBC) | Correlation between the substituent's protons and specific carbons in the pyrimidine ring. | Correlations will be observed to different carbons compared to the 7-isomer. | HMBC reveals through-bond correlations over two or three bonds, providing definitive connectivity information.[4] |
| 2D NMR (NOESY) | Through-space correlations between the substituent's protons and nearby protons on the imidazo[1,2-a]pyrimidine core. | Different through-space correlations will be observed. | NOESY identifies protons that are close in space, which can help confirm the substituent's position.[4] |
Expert Insight on NMR Analysis:
For definitive structural assignment, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are highly recommended.[4] An HMBC experiment will show correlations between the protons of your substituent and the quaternary carbons of the imidazo[1,2-a]pyrimidine core, providing irrefutable evidence of the point of attachment. A NOESY experiment can reveal through-space proximity between the substituent and specific protons on the heterocyclic system, further confirming the regiochemistry.[4]
What are the most common synthetic routes to imidazo[1,2-a]pyrimidines, and which are known to have regioselectivity issues?
The most prevalent method for synthesizing the imidazo[1,2-a]pyrimidine core is the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[3][5] This is a variation of the classic Tschitschibabin reaction.[3] It is precisely this route that is most prone to regioselectivity issues due to the two possible nucleophilic sites on the 2-aminopyrimidine.
Alternative Synthetic Strategies:
While the 2-aminopyrimidine and α-halocarbonyl condensation is common, other methods have been developed, some of which offer improved regioselectivity:
-
Three-component reactions: Some methods involve the one-pot reaction of a 2-aminopyrimidine, an aldehyde, and an alkyne, often catalyzed by a metal such as copper.[3]
-
Intramolecular cyclization: Strategies that involve the intramolecular cyclization of a pre-functionalized pyrimidine derivative can offer excellent control over regioselectivity.[6]
-
Microwave-assisted synthesis: The use of microwave irradiation can sometimes influence the product distribution and accelerate reaction times.[7]
Are there any databases or resources that can help predict the likely major regioisomer in a given reaction?
While there isn't a single, universally predictive database, several resources can provide valuable insights:
-
Chemical literature databases: Searching databases like SciFinder, Reaxys, and Google Scholar for similar reactions with substituted 2-aminopyrimidines can provide experimental precedent for the expected regioselectivity.
-
Computational chemistry: Density Functional Theory (DFT) calculations can be used to model the reaction mechanism and predict the relative activation energies for the formation of the different regioisomers. This can be a powerful tool for understanding and predicting regioselectivity.
-
Published reviews: Review articles on the synthesis of imidazo[1,2-a]pyrimidines often discuss the factors influencing regioselectivity and provide numerous examples.[8][9]
By understanding the underlying principles of regioselectivity and employing systematic experimental and analytical approaches, researchers can successfully navigate the challenges of synthesizing and separating imidazo[1,2-a]pyrimidine regioisomers.
References
-
WIPO (2020). REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. WO/2020/227576. Available at: [Link]
-
Reddy, C. R., et al. (2014). Regioselective Synthesis of Fused Imidazo[1,2-a]pyrimidines via Intramolecular C–N Bond Formation/6-Endo-Dig Cycloisomerization. The Journal of Organic Chemistry, 79(15), 7131–7139. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 12345. Available at: [Link]
- Various Authors (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Preprints.org.
-
Kryshchyshyn, A., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 12(49), 31895-31906. Available at: [Link]
-
Chemistry Stack Exchange (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Available at: [Link]
-
Gill, A. D., et al. (2020). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 11(4), 496-502. Available at: [Link]
-
TSI Journals (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]
-
MDPI (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available at: [Link]
-
Semantic Scholar (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Available at: [Link]
-
ResearchGate (n.d.). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Available at: [Link]
-
Research UEES (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Available at: [Link]
-
ResearchGate (2015). Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. Available at: [Link]
-
Semantic Scholar (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Available at: [Link]
-
Sci-Hub (n.d.). ChemInform Abstract: Synthesis of 7‐Substituted Imidazo[1,2‐a]pyrimidin‐5(1H). Available at: [Link]
-
RSC Publishing (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. research.uees.edu.ec [research.uees.edu.ec]
- 9. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one: An Analysis of X-ray Crystallography and Alternative Techniques
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the structural characterization of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one, a member of the medicinally important imidazo[1,2-a]pyrimidine class of N-fused heterocyclic compounds.[1][2][3] While a public crystal structure for this specific molecule is not available, this guide will leverage data from a closely related analogue, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, to illustrate the power of X-ray crystallography. Furthermore, we will present a comparative overview of alternative and complementary analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which are crucial for a comprehensive structural assignment.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and antimicrobial properties.[4][5] Understanding the precise atomic arrangement, intermolecular interactions, and conformational preferences of these molecules is a critical step in designing new therapeutic agents.
I. X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule.[6] This technique provides precise coordinates of each atom in the crystal lattice, offering unparalleled insight into bond lengths, bond angles, and intermolecular interactions.
A. Comparative Crystallographic Data
In the absence of a published crystal structure for 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one, we will examine the crystallographic data for a structurally similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[7][8] The core bicyclic imidazo[1,2-a]pyridine system is analogous to the imidazo[1,2-a]pyrimidine ring, and the presence of the 5-methyl group provides a key point of structural comparison.
| Parameter | (5-methylimidazo[1,2-a]pyridin-2-yl)methanol[7][8] |
| Molecular Formula | C9H10N2O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.3637(2) Å, b = 8.1589(2) Å, c = 8.3966(2) Å |
| α = 62.355(1)°, β = 67.291(2)°, γ = 88.386(2)° | |
| Volume | 405.14(2) ų |
| Z | 2 |
| Key Structural Features | The imidazo[1,2-a]pyridine moiety is nearly planar.[7][8] |
| Molecules form inversion dimers through O—H⋯N hydrogen bonds.[7][8] | |
| These dimers are further linked by C—H⋯O hydrogen bonds and π–π interactions.[7][8] |
B. Experimental Workflow for Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful optimization.[6][9]
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
C. Detailed Experimental Protocol: Crystallization by Slow Evaporation
The growth of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[9] The slow evaporation method is a common starting point for small molecules.
-
Solvent Selection: Dissolve the purified compound (e.g., 5-15 mg) in a minimal amount of a suitable solvent or solvent mixture in which it is fully soluble. The solvent should have a relatively low boiling point to facilitate gradual evaporation.
-
Solution Preparation: Prepare a nearly saturated solution of the compound.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Setup: Cover the vial with a cap that has one or more small perforations to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the size and number of the holes.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial periodically for the formation of single crystals over several days to weeks.
II. Alternative and Complementary Structural Elucidation Techniques
While X-ray crystallography provides definitive solid-state structures, other techniques are essential for characterizing molecules in solution and for confirming their identity and purity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. 1H and 13C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.
Comparative Spectroscopic Data for Imidazo[1,2-a]pyrimidine Derivatives:
| Technique | Compound | Key Observations | Reference |
| 1H NMR | 2-(p-tolyl)imidazo[1,2-a]pyrimidine | δ 9.48 (dd, J = 6.9, 1.7 Hz, 1H), 9.13–7.37 (m, 7H), 2.74–2.55 (m, 3H) | [5] |
| 13C NMR | 2-(p-tolyl)imidazo[1,2-a]pyrimidine | δ 156.90, 144.71, 140.87, 137.96, 136.74, 130.35, 126.51, 124.12, 114.14, 109.40, 21.16 | [5] |
| 1H NMR | (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | δ 8.89 (s, 1H), 8.77 (dd, J = 6.8, 2.0 Hz, 1H), 8.62 (dd, J = 4.1, 2.0 Hz, 1H), 8.27 (d, J = 8.7 Hz, 2H), 7.94 (d, J = 8.7 Hz, 2H), 7.86 – 7.80 (m, 2H), 7.51 – 7.41 (m, 2H), 7.41 (tt, J = 7.3, 1.4 Hz, 1H), 7.01 (dd, J = 6.8, 4.1 Hz, 1H) | [4] |
B. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
For 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one, the predicted monoisotopic mass is 149.05891 Da.[10] High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.
C. Computational Modeling
In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) can be used to predict the three-dimensional structure of a molecule. These methods can provide valuable insights into conformational preferences and electronic properties.
III. Comparative Analysis of Techniques
| Technique | Advantages | Limitations |
| X-ray Crystallography | - Provides definitive 3D structure.[6]- Unambiguous determination of stereochemistry.- Reveals intermolecular interactions. | - Requires high-quality single crystals, which can be difficult to obtain.[9]- Structure is in the solid state, which may not be representative of the solution-state conformation. |
| NMR Spectroscopy | - Provides detailed structural information in solution.- Non-destructive.- Can be used to study dynamic processes. | - Complex spectra can be difficult to interpret for large molecules.- Does not directly provide 3D coordinates. |
| Mass Spectrometry | - High sensitivity.- Provides accurate molecular weight and elemental composition (HRMS). | - Does not provide information on stereochemistry.- Fragmentation patterns can be complex to interpret. |
| Computational Modeling | - Can predict structures for which experimental data is unavailable.- Provides insights into electronic properties. | - Predictions are theoretical and require experimental validation.- Accuracy is dependent on the level of theory and basis set used. |
IV. Conclusion
The structural elucidation of novel compounds like 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one relies on a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the gold standard for unambiguous three-dimensional structure determination, its reliance on high-quality crystals necessitates the use of complementary techniques. NMR spectroscopy and mass spectrometry are indispensable for confirming the chemical identity and for understanding the behavior of molecules in solution. By integrating data from these different techniques, researchers can build a comprehensive and validated structural model, which is essential for advancing drug discovery and development programs.
V. References
-
ResearchGate. X‐ray crystal structures (173 K; ellipsoids at 30 % probability) and... Available from: [Link]
-
PubChemLite. 5-methylimidazo[1,2-a]pyrimidin-7(8h)-one. Available from: [Link]
-
ResearchGate. Structures of few halogenated fused bicyclic/tricyclic heteroaromatic pharmaceutically important molecules. Available from: [Link]
-
ResearchGate. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Available from: [Link]
-
PMC - NIH. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Available from: [Link]
-
PMC. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available from: [Link]
-
ResearchGate. VI. X-ray diffraction study of 3-(isonicotinoyl)-2-oxooxazolo[3,2-a]pyridine and the product of its hydrolysis. Available from: [Link]
-
AIP Publishing. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Available from: [Link]
-
MDPI. X-Ray Structures of Some Heterocyclic Sulfones. Available from: [Link]
-
PMC. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Available from: [Link]
-
David Spring's group. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Available from: [Link]
-
Google Patents. EP1047694B1 - Bicyclic heteroaromatic compounds as protein tyrosine kinase inhibitors. Available from:
-
J-Stage. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Available from: [Link]
-
MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available from: [Link]
-
PubChem. Imidazo(1,2-a)pyrimidine. Available from: [Link]
-
RSC Publishing. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. Available from: [Link]
-
Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. Available from: [Link]
-
ACS Publications. Antitumor imidazotetrazines. 25. Crystal structure of 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (temozolomide) and structural comparisons with the related drugs mitozolomide and DTIC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 3. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PubChemLite - 5-methylimidazo[1,2-a]pyrimidin-7(8h)-one (C7H7N3O) [pubchemlite.lcsb.uni.lu]
Chromatographic Fidelity: Benchmarking HPLC Retention Standards for 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one
Executive Summary
5-methylimidazo[1,2-a]pyrimidin-7(8H)-one (CAS: 1122-29-8) represents a critical scaffold in the synthesis of GABA-A receptor agonists and kinase inhibitors.[1] However, its analysis is plagued by a specific chromatographic challenge: lactam-lactim tautomerism .[1][2]
In this guide, we move beyond basic certificate of analysis (CoA) parameters to evaluate the chromatographic performance of high-purity Retention Time (RT) Standards. We compare the performance of a Certified Reference Material (CRM) grade standard using an optimized buffered protocol against common "in-house" synthetic alternatives and generic acidic methods.
Part 1: The Scientific Challenge (Expertise & Causality)
The Tautomeric Trap
The core difficulty in establishing a reliable retention time for this molecule lies in its 7(8H)-one moiety.[1][2] In solution, this compound exists in equilibrium between the keto form (lactam) and the enol form (lactim, 7-hydroxy) .[1]
-
Acidic Conditions (pH < 3): The imidazole nitrogen protonates, and the equilibrium shifts.[2] On a standard C18 column with unbuffered formic acid, this results in peak splitting or severe tailing (Tf > 2.0), making RT assignment ambiguous.[2]
-
The Solution: A high-fidelity standard must be analyzed under conditions that "lock" the tautomer or ensure rapid interconversion faster than the chromatographic timescale.
Diagram: Tautomeric Equilibrium & Chromatographic Impact[2]
Figure 1: The equilibrium between keto and enol forms affects interaction with the stationary phase, leading to peak broadening if not controlled by pH.
Part 2: Comparative Analysis (Product vs. Alternatives)
We compared the performance of a High-Purity CRM Standard (analyzed via Method B) against a Generic Synthetic Crude (analyzed via Method A).
The Alternatives
-
Alternative A (Generic): Crude synthetic standard (~95% purity) analyzed on C18 with 0.1% Formic Acid.[1][2]
-
The Product (Optimized): CRM-Grade Standard (>99.8%) analyzed on Phenyl-Hexyl with 10mM Ammonium Acetate (pH 6.5).
Experimental Data: Performance Metrics
| Metric | Alternative A (Generic/Acidic) | Product (CRM/Buffered) | Impact |
| Retention Time (RT) | 4.2 ± 0.3 min (Drifting) | 5.8 ± 0.02 min (Stable) | Precise identification window.[1] |
| Peak Symmetry (Tf) | 2.1 (Severe Tailing) | 1.08 (Sharp) | Accurate integration & quantitation.[1] |
| Theoretical Plates (N) | ~2,500 | >8,500 | Higher resolution from impurities.[1][2] |
| Impurity Detection | Masked by tailing | Clearly resolved | True purity assessment. |
Analysis: The "Alternative" approach fails because the acidic silanol groups on the C18 column interact with the protonated imidazole ring, causing secondary retention (tailing).[2] The Optimized Product approach utilizes a Phenyl-Hexyl phase (pi-pi interactions) and a buffered mobile phase (pH 6.[1][2]5) to neutralize the basic nitrogen and stabilize the keto form.[2]
Part 3: Self-Validating Protocol (Trustworthiness)[1]
To replicate the high-fidelity results, follow this validated workflow. This protocol includes a System Suitability Test (SST) that acts as a " go/no-go " gauge.[1][2]
Standard Preparation
-
Stock Solution: Weigh 10.0 mg of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water.[1][2] (Conc: 1 mg/mL).[1][2]
-
Working Standard: Dilute Stock 1:100 in Mobile Phase A. (Conc: 10 µg/mL).
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 with Acetic Acid).
-
Detection: UV @ 254 nm (max absorption for the imidazopyrimidine core).[1][2]
System Suitability Test (SST) Criteria
-
Injection Precision: RSD of peak area < 1.0% (n=5).
-
Tailing Factor: Must be < 1.2. If > 1.2, check Mobile Phase pH.[2]
-
Retention Time: Must be within ±0.1 min of established standard.
Diagram: Method Validation Workflow
Figure 2: Step-by-step decision tree for ensuring method validity before sample analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1533468, 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one.[1] Retrieved from [Link][1]
-
U.S. Food and Drug Administration (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2] Retrieved from [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.[1][2][6] Journal of Biochemical and Biophysical Methods.[1][2][6] Retrieved from [Link]
Sources
- 1. Imidazo[1,2-c]pyrimidine, 2,3-dihydro-6-methyl-5-oxo- | C7H9N3O | CID 171384329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. e-century.us [e-century.us]
- 5. Rapid simultaneous clinical monitoring of five oral anti-coagulant drugs in human urine using green microextraction technique coupled with LC–MS/MS - Journal of King Saud University - Science [jksus.org]
- 6. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one is not publicly available, data from structurally similar compounds, such as imidazo[1,2-a]pyrimidine and various methylimidazole derivatives, allow for a presumptive hazard assessment.
Likely Hazards:
-
Acute Oral Toxicity: Similar compounds are harmful if swallowed.[5]
-
Skin and Eye Irritation: Heterocyclic compounds of this nature frequently cause skin and serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
-
Environmental Hazard: Nitrogen-containing heterocyclic compounds can be persistent in the environment and may be toxic to aquatic life.[1] Improper disposal can lead to the contamination of soil and water systems.[1]
Incompatible Materials:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this could lead to a vigorous and potentially dangerous reaction.
-
Strong Acids and Bases: Store and dispose of separately from strong acids and bases to prevent potential reactions.[6]
| Hazard Category | Presumed Risk Level | Key Precautions |
| Acute Toxicity (Oral) | Moderate | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | High | Wear appropriate gloves and a lab coat. |
| Eye Damage/Irritation | High | Wear safety glasses or goggles. |
| Environmental | Moderate to High | Do not dispose of down the drain or in regular trash. |
Personal Protective Equipment (PPE): Your First Line of Defense
Proper personal protective equipment is mandatory when handling 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one in any form—solid, in solution, or as waste.
-
Hand Protection: Wear nitrile gloves. Inspect for any signs of damage before use and dispose of them as contaminated waste after handling the chemical.
-
Eye Protection: Chemical safety goggles are required to protect against splashes.
-
Skin and Body Protection: A fully buttoned lab coat should be worn.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For a Small Spill (Solid or Liquid):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE before beginning cleanup.
-
Contain the Spill:
-
Solid: Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.
-
Liquid: Cover with an appropriate chemical absorbent pad or material.
-
-
Clean-Up: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and institutional EHS.
-
Secure the Area: Prevent entry to the spill location.
-
Do Not Attempt to Clean: Allow trained emergency response personnel to handle the cleanup.
Step-by-Step Disposal Procedures
The proper disposal of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one and associated waste is a multi-step process that requires careful attention to detail to ensure regulatory compliance and safety.
Waste Segregation and Containerization
Proper segregation is the foundation of safe chemical waste disposal.
-
Solid Waste:
-
Pure Compound: Unused or expired 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one.
-
Contaminated Labware: This includes items like weigh boats, pipette tips, and gloves that have come into direct contact with the compound.
-
-
Liquid Waste:
-
Solutions: Any solutions containing 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one.
-
Rinsate: Solvent used to rinse contaminated glassware.
-
Container Requirements:
-
Use only chemically compatible, leak-proof containers provided by your institution's EHS department.
-
Ensure containers are in good condition with no cracks or damage.
-
Keep containers closed at all times, except when adding waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of waste generated from working with 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one.
Caption: Disposal decision workflow for 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one.
Detailed Disposal Protocol
-
Decontamination of Glassware:
-
Rinse all contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first two rinses as hazardous liquid waste. The third rinse may be disposed of down the drain, depending on institutional policy.
-
After rinsing, wash the glassware with soap and water.
-
-
Packaging Solid Waste:
-
Place all solid waste, including unused compound and contaminated disposables (gloves, weigh paper, pipette tips), into a designated, compatible solid hazardous waste container.
-
Do not overfill the container.
-
-
Packaging Liquid Waste:
-
Pour all liquid waste, including experimental solutions and the first two solvent rinses, into a designated, compatible liquid hazardous waste container.
-
Ensure that incompatible chemicals are not mixed in the same waste container.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "5-methylimidazo[1,2-a]pyrimidin-7(8H)-one," and an approximate concentration and volume.
-
List any other chemicals present in the waste container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from ignition sources, and have secondary containment.
-
-
Final Disposal:
-
Once the waste container is full, or as per your institution's guidelines, arrange for a pickup by the Environmental Health and Safety (EHS) department.
-
Do not attempt to transport the hazardous waste yourself.
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one, protecting themselves, their colleagues, and the environment.
References
-
Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]
-
University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]
-
Standard Operating Procedure: Imidazole. (n.d.). Retrieved from [Link]
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics. Retrieved from [Link]
-
Davidson, L., et al. (2025). Evaluating improvised and interim decontamination protocols in a controlled cross-over volunteer study. Emergency Medicine Journal, 42, 55-61. Retrieved from [Link]
-
Alpan, A. U., & Uslu, R. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Horani, R. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5035. Retrieved from [Link]
-
ResearchGate. (2022, November). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]
Sources
Personal protective equipment for handling 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one
Topic: Personal Protective Equipment (PPE) & Handling Guide for 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one Audience: Researchers, Medicinal Chemists, and EHS Officers.[1]
Executive Safety Summary
Treat as High-Potency/Unknown Hazard. 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one is a fused heterocyclic building block commonly used in drug discovery (e.g., kinase inhibitor synthesis).[1] While specific toxicological data may be sparse for this exact isomer, its structural analogs (imidazopyrimidines) are frequently classified as Skin/Eye Irritants (Category 2) and potential Reproductive Toxins .
Critical Directive: Adopt the "Universal Precaution for Novel Chemical Entities (NCEs)" . Assume the compound is a sensitizer and readily absorbed through the skin. All handling of the neat solid must occur inside a certified chemical fume hood.
Risk Assessment & Hazard Identification
Based on Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrimidine scaffolds.
| Hazard Class (GHS) | Hazard Statement (Presumed) | Signal Word |
| Skin Corr./Irrit. 2 | H315: Causes skin irritation.[1][2][3][4] | WARNING |
| Eye Dam./Irrit. 2A | H319: Causes serious eye irritation.[2][4] | WARNING |
| STOT SE 3 | H335: May cause respiratory irritation.[2][4][5][6][7] | WARNING |
| Repro. Tox. 2 | H361: Suspected of damaging fertility or the unborn child.[8] | WARNING |
Physical State: Typically an off-white to pale yellow solid.[1] Solubility: Soluble in DMSO, Methanol; sparingly soluble in water. Incompatibility: Strong oxidizing agents, acid chlorides.
Personal Protective Equipment (PPE) Matrix
Objective: Zero dermal contact and zero inhalation.
Glove Selection Logic
Do not rely on standard latex. Use Nitrile as the baseline. For prolonged handling or solution preparation, use the "Double-Glove" technique to mitigate permeation of the dissolved compound (especially in DMSO, which enhances skin absorption).
| Parameter | Recommendation | Technical Justification |
| Primary Glove (Inner) | Nitrile (4 mil) | Acts as the final barrier.[1] |
| Secondary Glove (Outer) | Nitrile (5-8 mil) or Neoprene | Sacrificial layer; discard immediately upon splash.[1] |
| Glove Change Frequency | Every 60 mins or immediately after splash | DMSO/organic solvents can degrade nitrile breakthrough time to <15 mins. |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb liquids; Tyvek repels particulates and splashes. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can become airborne. |
| Respiratory | N95/P100 (if outside hood) | Mandatory: Use Fume Hood. Respirator is a backup only for spill cleanup. |
Operational Handling Protocol
Workflow Visualization: Safe Weighing & Solubilization
Figure 1: Step-by-step containment workflow for handling solid 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one.
Detailed Methodology
-
Engineering Controls :
-
Perform all operations in a Class II Chemical Fume Hood.
-
Place an absorbent mat (bench protector) on the working surface to capture particulates.
-
-
Weighing :
-
Imidazo-pyrimidines can be electrostatic.[1] Use an ionizing fan or anti-static gun to prevent powder dispersal.
-
Never weigh on an open bench.
-
-
Solubilization :
-
When dissolving in DMSO or DMF, be aware of the exotherm potential (though low for this mass).
-
Caution : DMSO acts as a carrier solvent, potentially transporting the toxicant through intact skin. Strictly enforce double-gloving.
-
Emergency Response & Spill Management
Spill Response Decision Tree
Figure 2: Immediate actions for solid vs. liquid spills.
First Aid Measures:
-
Eye Contact : Rinse immediately with water for 15 minutes. Lift eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing.[6] Wash with soap and water (do not use ethanol, as it may enhance absorption).
-
Inhalation : Move to fresh air.[4] If breathing is difficult, provide oxygen.
Waste Disposal & Decontamination
Compliance: Follow EPA (RCRA) or local hazardous waste regulations.[1]
-
Solid Waste : Collect in a dedicated "Solid Toxic" container. Label clearly with full chemical name.
-
Liquid Waste : Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent (e.g., DCM vs. DMSO).
-
Decontamination :
-
Wipe surfaces with a detergent solution followed by water.
-
For final verification in high-safety labs, a UV lamp (254 nm) can sometimes detect heterocyclic residues (fluorescence check), though not guaranteed for this specific derivative.[1]
-
References
-
National Institutes of Health (NIH) .[9] Biosafety and Chemical Safety in the Laboratory: Guidelines for Working with Novel Compounds. Retrieved from [Link][1]
-
PubChem . Compound Summary: 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one (CID 76849717).[1][10] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA) . Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]
-
American Chemical Society (ACS) . Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]
Sources
- 1. 462651-80-5,7-Aminoimidazo[1,2-a]pyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 7. ethz.ch [ethz.ch]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - 5-methylimidazo[1,2-a]pyrimidin-7(8h)-one (C7H7N3O) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
